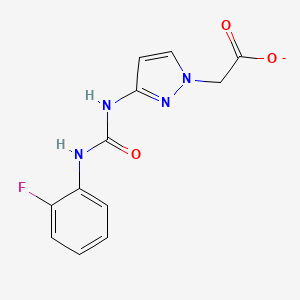
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a ureido linkage, and a pyrazolyl moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Ureido Intermediate: The initial step involves the reaction of 2-fluoroaniline with an isocyanate to form the corresponding ureido intermediate.
Pyrazole Formation: The ureido intermediate is then reacted with hydrazine to form the pyrazole ring.
Acetate Formation: Finally, the pyrazole derivative is esterified with acetic acid or its derivatives to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the ureido and pyrazolyl moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Fluorophenyl)ureido)acetic acid
- 2-(3-(3-Chlorophenyl)ureido)acetic acid
- 2-(3-(2-Chlorophenyl)ureido)acetic acid
Uniqueness
2-(3-(3-(2-Fluorophenyl)ureido)-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazolyl moiety, which can confer additional reactivity and binding properties compared to similar compounds. The fluorophenyl group also enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C12H10FN4O3- |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
2-[3-[(2-fluorophenyl)carbamoylamino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C12H11FN4O3/c13-8-3-1-2-4-9(8)14-12(20)15-10-5-6-17(16-10)7-11(18)19/h1-6H,7H2,(H,18,19)(H2,14,15,16,20)/p-1 |
InChI Key |
QZTLCVACYIVMBJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN(C=C2)CC(=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



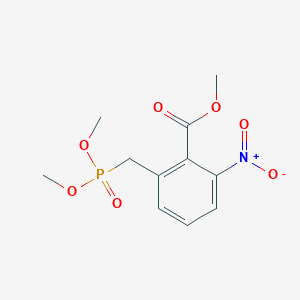


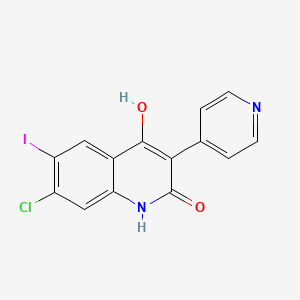
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
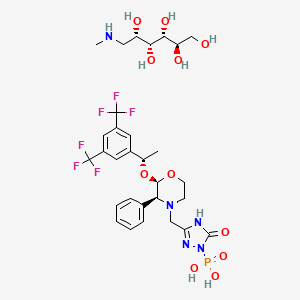
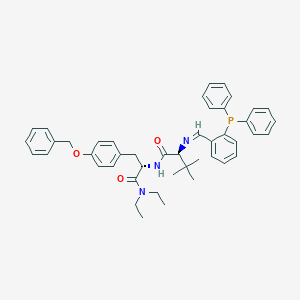
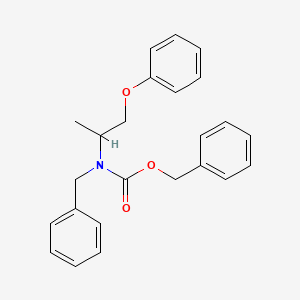
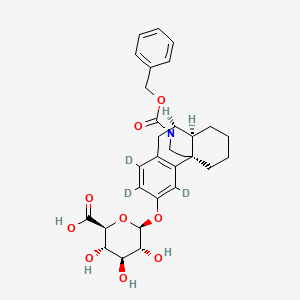
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)


